4-(2,6-Dichlorophenoxy)butanenitrile
Overview
Description
4-(2,6-Dichlorophenoxy)butanenitrile is a useful research compound. Its molecular formula is C10H9Cl2NO and its molecular weight is 230.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Agrochemical Formulation Analysis
- Dioxin Impurity in Agrochemicals: A study analyzed various agrochemical formulations, including those with compounds similar to 4-(2,6-Dichlorophenoxy)butanenitrile, to assess the profile and amount of dioxin impurities. This research is significant for understanding the environmental impact of such chemicals (Masunaga, Takasuga, & Nakanishi, 2001).
Herbicide Release from Alginate Gels
- Controlled Release of Herbicides: Research on the controlled release of herbicides, including those structurally related to 4-(2,6-Dichlorophenoxy)butanenitrile, from alginate gels has been conducted. This is crucial for developing environmentally friendly and efficient herbicide application methods (Connick, 1982).
Enzymatic Resolution Studies
- Lipase-Catalyzed Enantiomer Separation: Studies have been conducted on the enzymatic resolution of compounds structurally similar to 4-(2,6-Dichlorophenoxy)butanenitrile. This research contributes to the understanding of chiral separation in pharmaceutical and chemical synthesis (Kamal, Khanna, & Krishnaji, 2007).
Photochemical Studies
- Photolysis in Organic Synthesis: Investigations into the photochemistry of cyclic vicinal tricarbonyl compounds, which are related to 4-(2,6-Dichlorophenoxy)butanenitrile, have been carried out. These studies are essential for understanding photochemical reactions in organic synthesis (Netto-Ferreira, Silva, & Puget, 1998).
Molecular Synthesis and Analysis
- Synthesis of Pharmaceutical Intermediates: Research on the synthesis of 4-(2,4-Dichlorophenoxy)phenol, a compound related to 4-(2,6-Dichlorophenoxy)butanenitrile, provides insights into the production of pharmaceutical intermediates (Quan, 2005).
properties
IUPAC Name |
4-(2,6-dichlorophenoxy)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-8-4-3-5-9(12)10(8)14-7-2-1-6-13/h3-5H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPSGOZDLVPHFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.